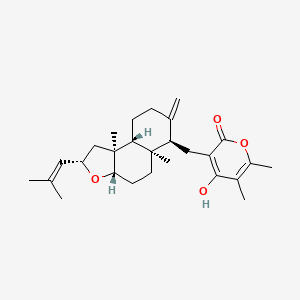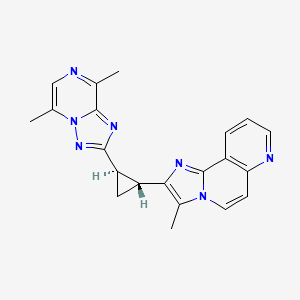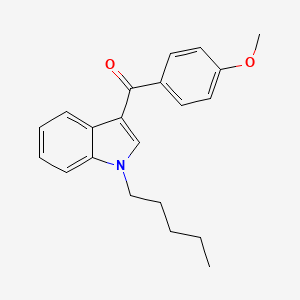
VU6001192
Übersicht
Beschreibung
VU6001192 is a mGlu2 negative allosteric modulator
Wissenschaftliche Forschungsanwendungen
Protein Thermodynamic Destabilization in Genetic Variants Analysis
A study highlighted the use of protein thermodynamic stability analysis in determining the pathogenicity of genetic variants, particularly in the context of hypertrophic cardiomyopathy. This approach integrated bioinformatics evaluation and functional studies, demonstrating the utility in refining pathogenicity assessment in genetic testing (Pricolo et al., 2020).
Advancements in Vacuum-Ultraviolet Photon Detection
Vacuum-ultraviolet (VUV) photon detection technology, critical in space science, high-energy physics, and electronic industry, has seen significant advancements. Research has focused on developing efficient VUV photodetectors with applications ranging from monitoring solar storms to dark matter detection, highlighting the importance of such technologies in various scientific fields (Zheng et al., 2020).
Variants of Uncertain Significance in Genomic Medicine
The interpretation and management of Variants of Uncertain Significance (VUS) in genetic testing, particularly in relation to hereditary cancers, are critical in genomic medicine. Research in this area has been focused on developing models and methods to better understand and classify these variants, which has significant implications in patient management and treatment decisions (Lindor et al., 2013).
Optimization of mGlu2 Negative Allosteric Modulators
In a specific study, the mGlu2 negative allosteric modulator VU6001192 was optimized to create a novel, more potent and selective mGlu2 inhibitor. This development is significant in neuroscience research, potentially aiding in the creation of mGlu2 PET tracers for brain imaging and research purposes (Bollinger et al., 2017).
The Role of CRISPR Technologies in Research
CRISPR-Cas9 technology has revolutionized genome engineering with wide-ranging applications in research and potential therapeutic interventions. Its use in genome editing, transcription control, epigenome modification, and genome-wide screening exemplifies its critical role in advancing biomedical research and potential clinical applications (Barrangou & Doudna, 2016).
Eigenschaften
Produktname |
VU6001192 |
|---|---|
Molekularformel |
C23H24FN3O3 |
Molekulargewicht |
409.46 |
IUPAC-Name |
6-(((2S,6R)-2,6-dimethylmorpholino)methyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H24FN3O3/c1-14-10-26(11-15(2)30-14)12-16-3-8-21-19(9-16)22(28)20(23(25)29)13-27(21)18-6-4-17(24)5-7-18/h3-9,13-15H,10-12H2,1-2H3,(H2,25,29)/t14-,15+ |
InChI-Schlüssel |
MIESVVLHUFOIOH-GASCZTMLSA-N |
SMILES |
O=C1C(C(N)=O)=CN(C2=CC=C(F)C=C2)C(C1=C3)=CC=C3CN4C[C@@H](C)O[C@@H](C)C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VU6001192; VU 6001192; VU-6001192 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)
